N-(2-imidazol-1-ylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHSUVNDIIIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize N-(2-imidazol-1-ylethyl)prop-2-enamide, we analyze structurally related imidazole-bearing amides from recent studies.
Compound 2g: (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide
- Structure : Features a benzamide core substituted with a hexyloxy-imidazole chain and a dipeptide-like side chain (Gly-Phe-NH2).
- Synthesis : Prepared via coupling of Gly-Phe-NH2 with a pre-synthesized imidazole-containing carboxylic acid using triethylamine in acetonitrile, achieving 35% yield after column chromatography .
- Key Properties: Higher molecular weight (MW: ~492 g/mol) due to extended alkyl and peptide chains. Demonstrated stability under ambient conditions (solid form). Potential for biomolecular interactions (e.g., hydrogen bonding via amide and imidazole groups).
2-[(2,2-Dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Structure: Contains a benzamide scaffold with a branched pivaloyl group (2,2-dimethylpropanoyl) and a propyl-linked imidazole.
- Synthesis: No explicit details provided, but analogous compounds often employ carbodiimide-mediated amide couplings.
- Key Properties :
- Compact structure (MW: ~344 g/mol) with steric hindrance from the pivaloyl group.
- Likely lower solubility in polar solvents compared to this compound due to hydrophobic substituents.
Comparative Data Table
Mechanistic and Application Insights
- Reactivity : this compound’s α,β-unsaturated amide may undergo Michael additions or radical polymerizations, unlike Compound 2g’s peptide-linked system, which prioritizes biomolecular recognition .
- Solubility : The absence of bulky substituents in this compound suggests higher aqueous solubility compared to the pivaloyl-containing analog .
- Biological Relevance : Compound 2g’s peptide-imidazole hybrid structure aligns with protease-targeting drug design, whereas this compound’s simpler structure may favor industrial catalysis.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via an mechanism, where the imidazole nitrogen attacks the electrophilic carbon of 2-chloroethylamine. Potassium carbonate () is typically employed as a base to deprotonate imidazole and sequester . Solvent-free conditions at 70–80°C for 12–16 hours achieve yields of 75–85%, minimizing side products like dimerization or over-alkylation.
Table 1: Optimization of 2-Imidazol-1-ylethylamine Synthesis
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Solvent-free | 70 | 16 | 82 | |
| DMF | 80 | 24 | 68 | |
| THF | 60 | 12 | 74 |
Acylation of 2-Imidazol-1-ylethylamine with Prop-2-enoyl Chloride
The second step involves coupling 2-imidazol-1-ylethylamine with prop-2-enoyl chloride to form the target amide. This reaction is typically conducted under Schotten-Baumann conditions or using coupling reagents.
Schotten-Baumann Acylation
In a biphasic system (water/dichloromethane), prop-2-enoyl chloride reacts with the amine in the presence of sodium hydroxide () at 0–5°C. The base neutralizes , driving the reaction to completion. Yields range from 70–88%, with the -isomer predominating due to steric hindrance during nucleophilic attack.
Table 2: Acylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|---|---|
| 0 | 2 | 85 | 92:8 | ||
| 25 | 4 | 78 | 89:11 | ||
| Pyridine | −20 | 6 | 65 | 95:5 |
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents like -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in anhydrous or . Catalytic -dimethylaminopyridine (DMAP) enhances reactivity, achieving yields up to 90%.
One-Pot Multicomponent Approaches
Recent advances explore single-step methodologies to streamline synthesis.
Imidazole-Alkyne Cycloaddition
A palladium-catalyzed reaction couples imidazole, propargylamine, and propiolic acid derivatives. This method, while efficient, requires stringent control of stoichiometry and temperature to avoid polymerization.
Table 3: Multicomponent Reaction Parameters
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 100 | 72 | |||
| 80 | 65 |
Stereochemical Considerations
The -isomer of N-(2-imidazol-1-ylethyl)prop-2-enamide is thermodynamically favored due to reduced steric clash between the imidazole ethyl group and the propenamide -hydrogen. Isomer ratios can be modulated via solvent polarity and temperature, as demonstrated in Table 2.
Challenges and Side Reactions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-imidazol-1-ylethyl)prop-2-enamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach. A common strategy is coupling an imidazole-containing amine with acryloyl chloride under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like polymerization .
- Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons resonating at δ 7.0–7.5 ppm and acrylamide carbonyl signals at ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELXL refines structures to determine bond lengths and angles, critical for understanding conformational stability .
Q. What are the common chemical reactions involving the acrylamide moiety in this compound?
- Methodological Answer : The α,β-unsaturated carbonyl group undergoes:
- Michael Additions : Nucleophiles (e.g., thiols or amines) attack the β-position, enabling functionalization .
- Cycloadditions : Diels-Alder reactions with dienes yield six-membered rings, useful for generating derivatives .
- Hydrolysis : Under acidic/basic conditions, the amide bond cleaves, requiring careful pH control during handling .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound derivatives be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O or O–H···N) using Etter’s formalism to identify motifs like chains (C), rings (R), or self-assembled networks .
- SHELX Refinement : Use SHELXL to model H-bond geometries (distance, angle) and assign thermal displacement parameters, ensuring accurate electron density maps .
Q. How can computational methods predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on imidazole’s role in coordinating metal ions or forming H-bonds .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorinated aryl groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate conformational flexibility with activity .
Safety and Handling
Q. What precautions are essential when handling this compound during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
